3-Bromo-7-fluoro-2-(trifluoromethyl)indole
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Overview
Description
3-Bromo-7-fluoro-2-(trifluoromethyl)indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological activities. The addition of bromine, fluorine, and trifluoromethyl groups to the indole structure enhances its chemical properties, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-fluoro-2-(trifluoromethyl)indole typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the selective bromination of the indole ring, followed by fluorination and the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-fluoro-2-(trifluoromethyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
3-Bromo-7-fluoro-2-(trifluoromethyl)indole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s bioactive properties make it useful in developing pharmaceuticals and studying biological pathways.
Medicine: It serves as a precursor for drug development, particularly in designing anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Bromo-7-fluoro-2-(trifluoromethyl)indole involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)indole
- 3-Fluoroindole
- 7-Bromoindole
Uniqueness
3-Bromo-7-fluoro-2-(trifluoromethyl)indole is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C9H4BrF4N |
---|---|
Molecular Weight |
282.03 g/mol |
IUPAC Name |
3-bromo-7-fluoro-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H4BrF4N/c10-6-4-2-1-3-5(11)7(4)15-8(6)9(12,13)14/h1-3,15H |
InChI Key |
NDMCKHOSOVPNOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=C2Br)C(F)(F)F |
Origin of Product |
United States |
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